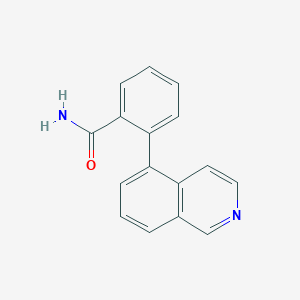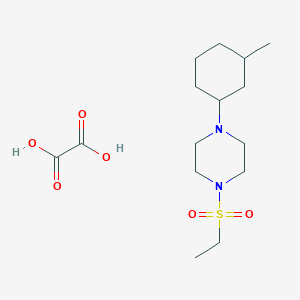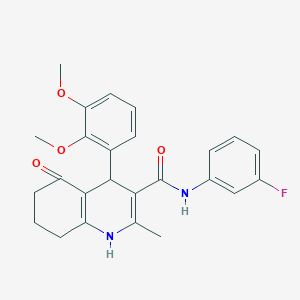![molecular formula C18H19ClN2O3 B3939237 N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3939237.png)
N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide, also known as A-836,339, is a synthetic compound that has been developed as a selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are primarily found in immune cells and are involved in regulating immune function and inflammation. A-836,339 has been shown to have potential therapeutic applications in a range of conditions, including pain, inflammation, and autoimmune diseases.
Mecanismo De Acción
While N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide is known to be a CB2 receptor agonist, the precise mechanisms by which it exerts its effects are not fully understood. Future research could investigate the downstream signaling pathways activated by N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide and how they contribute to its therapeutic effects.
- Combination therapies: N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide could be used in combination with other drugs to enhance its therapeutic effects or reduce side effects. Future research could investigate potential combination therapies involving N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide has several advantages and limitations for use in lab experiments. Advantages include:
- Selectivity: N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide is a selective CB2 receptor agonist, meaning it binds specifically to CB2 receptors and does not bind to other cannabinoid receptors.
- Potency: N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide has been shown to be a potent CB2 receptor agonist, meaning it can activate CB2 receptors at low concentrations.
Limitations include:
- Availability: N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide is a synthetic compound that may not be readily available for use in lab experiments.
- Specificity: While N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide is selective for CB2 receptors, it may still have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide, including:
- Clinical trials: N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide has shown promise in preclinical studies as a potential treatment for conditions such as pain and inflammation. Future research could involve clinical trials to investigate its safety and efficacy in humans.
-
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide has been the subject of several scientific studies investigating its potential therapeutic applications. In preclinical studies, N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as arthritis and neuropathic pain. Additionally, N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide has been shown to have immunomodulatory effects, suggesting it could be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-13(14-5-3-2-4-6-14)21-18(23)17(22)20-11-12-24-16-9-7-15(19)8-10-16/h2-10,13H,11-12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZKMFQQJGVLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorobenzyl)-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B3939155.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B3939157.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3939165.png)
![N-(4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3939171.png)
![2-methoxy-1-methyl-2-oxoethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3939178.png)

![N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea](/img/structure/B3939185.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]propanamide](/img/structure/B3939186.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-chlorophenol](/img/structure/B3939195.png)


![2,7-bis(3-methoxypropyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3939230.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B3939249.png)